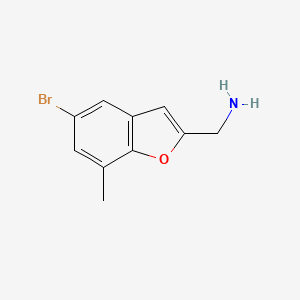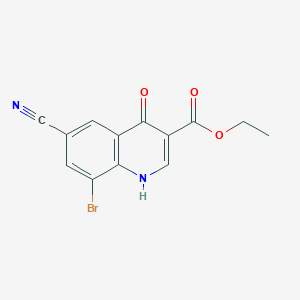
Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate
Übersicht
Beschreibung
The compound “Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bromo group at the 8th position, a cyano group at the 6th position, a hydroxy group at the 4th position, and a carboxylate group at the 3rd position. The presence of these functional groups can influence the compound’s reactivity and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a simple quinoline. The bromo, cyano, hydroxy, and carboxylate groups would be added in subsequent steps through various reactions. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar quinoline core, with the various substituents adding to the complexity of the molecule. The presence of the polar cyano, hydroxy, and carboxylate groups could lead to interesting intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-withdrawing bromo and cyano groups and the electron-donating hydroxy group. The carboxylate group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups could make it more soluble in polar solvents, while the aromatic quinoline core could enhance its stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate and its derivatives show promising antimicrobial properties. Abdel-Mohsen (2014) conducted a study where various heterocyclic moieties, including oxadiazoles, triazoles, and pyrazoles, were synthesized from ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate. These compounds exhibited significant to moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi (Abdel-Mohsen, 2014).
Photolabile Protecting Group
Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound demonstrated higher single-photon quantum efficiency compared to other photolabile groups and was sensitive enough for multiphoton-induced photolysis, making it potentially useful for in vivo applications (Fedoryak & Dore, 2002).
Applications in Neurological Studies
A study by Ponchant et al. (2000) on [Tetrazoyl-11C]LY202157 synthesis for in vivo studies of the NMDA receptor channel complex demonstrates the use of ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate in neurological research. This compound was synthesized for ex vivo biological studies and showed that it did not cross the brain blood barrier (Ponchant et al., 2000).
Antitumor Activities
El-Agrody et al. (2012) synthesized a series of quinoline derivatives, including ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate, which exhibited notable antitumor activities against human tumor cell lines. These compounds inhibited the growth of cancer cells, including MCF-7, HCT, and HepG-2, compared to standard treatments (El-Agrody et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 8-bromo-6-cyano-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c1-2-19-13(18)9-6-16-11-8(12(9)17)3-7(5-15)4-10(11)14/h3-4,6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFQJKWKNJQXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)

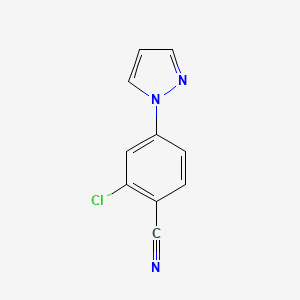
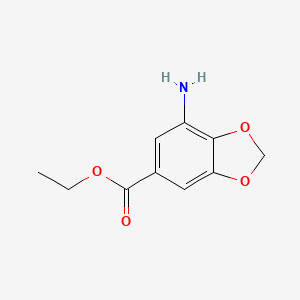
![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)
![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)
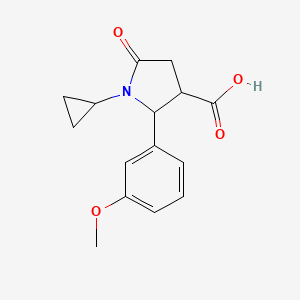
![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)

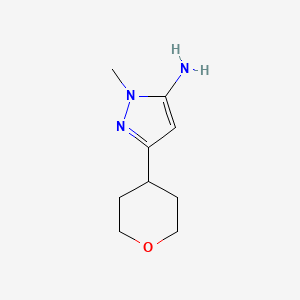
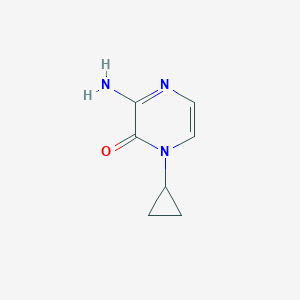
![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)

